

In-Depth Technical Guide to the Molecular Structure and Characterization of Tapotoclax

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Compound of Interest

Compound Name: Tapotoclax

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Abstract

Tapotoclax, also known as AMG-176, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is implicated in the survival and resistance of various cancer cells, particularly hematologic malignancies.[1][3] This technical guide provides a comprehensive overview of the molecular structure of **Tapotoclax**, its mechanism of action, and the key experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and further investigate this promising therapeutic agent.

Molecular Structure and Physicochemical Properties

Tapotoclax is a structurally complex macrocyclic molecule. Its development was guided by structure-based design and a strategy of conformational restriction to achieve high-affinity and selective binding to the BH3-binding groove of MCL-1.[1][3]

Chemical and Molecular Data

A summary of the key chemical and molecular properties of **Tapotoclax** is presented in Table 1.

Property	Value	Source
IUPAC Name	(1S,3'R,6'R,7'S,8'E,11'S,12'R)-6-chloro-7'-methoxy-11',12'-dimethyl-3,4-dihydro-2H-20'-oxa-13'lambda6-thia-1',14'-diazaspiro[naphthalene-1,22'-tetracyclo[14.7.2.0^{3,6}.0^{19,24}]pentacosane]-8',16'(25'),17',19'(24')-tetraene-13',13',15'-trione	DrugBank
Synonyms	AMG-176, MCL-1 inhibitor AMG 176	[4]
Molecular Formula	C33H41ClN2O5S	[2]
Molecular Weight	613.21 g/mol	[2]
CAS Number	1883727-34-1	[2]
Ki for MCL-1	0.13 nM	[5]

Mechanism of Action: Selective Inhibition of MCL-1

Tapotoclax exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the MCL-1 protein. This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BIM (BCL2L11), leading to the activation of the intrinsic apoptotic cascade.[5]

Signaling Pathway

The binding of **Tapotoclax** to MCL-1 frees pro-apoptotic proteins, which can then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Tapotoclax Mechanism of Action

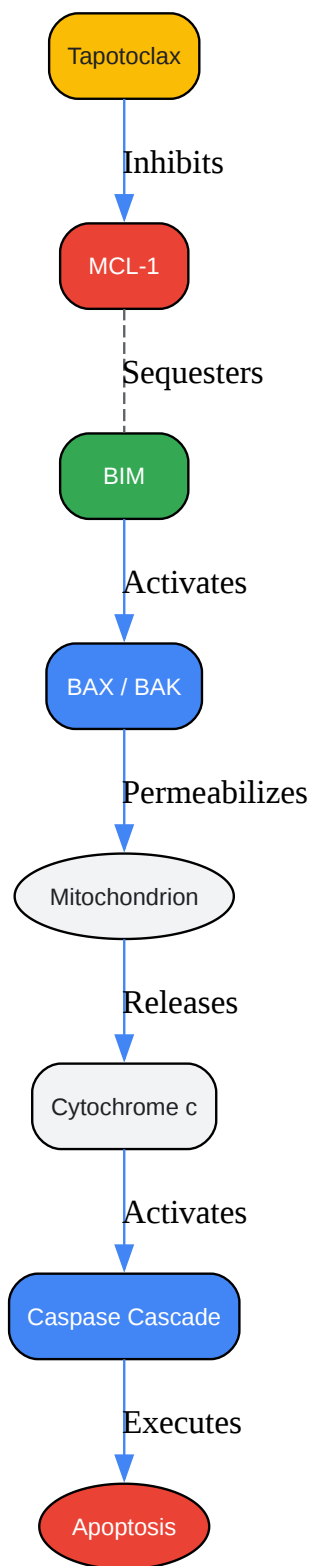
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Figure 1: Simplified signaling pathway of **Tapotoclax**-induced apoptosis.

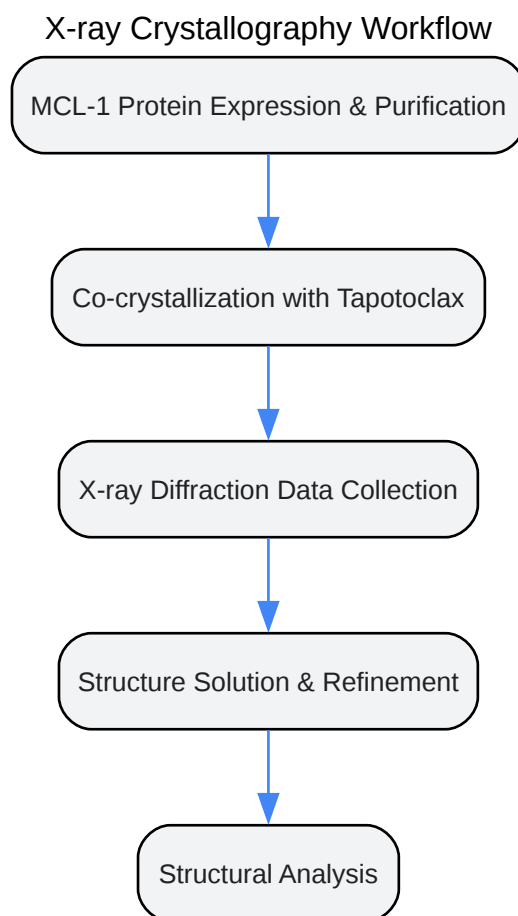
Experimental Protocols

The following sections detail the key experimental methodologies used in the structural and functional characterization of **Tapotoclax**.

X-ray Crystallography for Structural Determination

The three-dimensional structure of MCL-1 in complex with **Tapotoclax** predecessors was elucidated using X-ray crystallography, which guided the structure-based design of the final molecule.^[6] While the specific PDB entry for **Tapotoclax** is not publicly detailed, a representative protocol for obtaining the crystal structure of an MCL-1 inhibitor complex is outlined below.

Experimental Workflow:



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Figure 2: General workflow for X-ray crystallography of a protein-ligand complex.

Detailed Protocol:

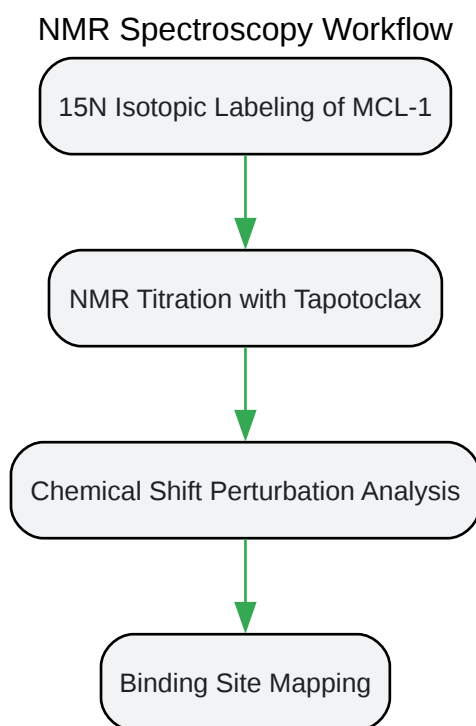
- Protein Expression and Purification:
 - The human MCL-1 protein (residues 172-327) is expressed in E. coli as a His-tagged fusion protein.
 - Cells are lysed, and the protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
- Crystallization:
 - The purified MCL-1 protein is concentrated to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 5 mM DTT.
 - **Tapotoclax**, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess.
 - Crystallization is performed using the hanging drop vapor diffusion method at 20°C. The reservoir solution typically contains 0.1 M MES pH 6.5, 20% PEG 6000, and 5% glycerol.
 - Crystals usually appear within 2-5 days.
- Data Collection and Processing:
 - Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed and scaled using software such as HKL2000 or XDS.
- Structure Solution and Refinement:
 - The structure is solved by molecular replacement using a previously determined MCL-1 structure as a search model.

- The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy is a powerful technique to confirm the binding of small molecules to their protein targets and to map the interaction site. While specific NMR data for **Tapotoclax** is not extensively published, a general protocol for studying the interaction of a small molecule with MCL-1 is provided below.

Experimental Workflow:



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Figure 3: Workflow for NMR-based protein-ligand interaction studies.

Detailed Protocol:

- Protein Preparation:

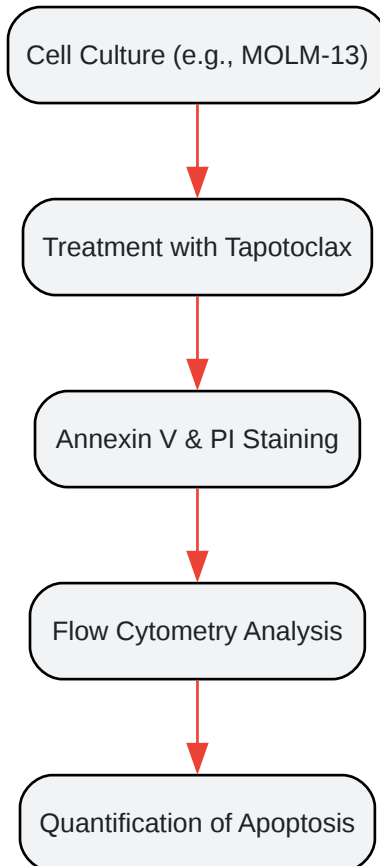
- ^{15}N -labeled MCL-1 is expressed in E. coli grown in M9 minimal media containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source.
- The protein is purified as described for X-ray crystallography.
- NMR Spectroscopy:
 - NMR samples are prepared in a buffer containing 20 mM phosphate buffer pH 7.0, 50 mM NaCl, 2 mM DTT, and 10% D_2O .
 - A series of 2D ^1H - ^{15}N HSQC spectra are recorded on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.
 - An initial spectrum of the ^{15}N -labeled MCL-1 is recorded.
 - A stock solution of **Tapotoclax** in deuterated DMSO is then titrated into the protein sample at increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).
 - A ^1H - ^{15}N HSQC spectrum is acquired at each titration point.
- Data Analysis:
 - The spectra are processed and analyzed using software such as NMRPipe and Sparky.
 - Chemical shift perturbations (CSPs) of the backbone amide resonances of MCL-1 upon addition of **Tapotoclax** are calculated.
 - The residues exhibiting significant CSPs are mapped onto the 3D structure of MCL-1 to identify the binding site.

In Vitro Apoptosis Assays

The biological activity of **Tapotoclax** is assessed by its ability to induce apoptosis in cancer cell lines that are dependent on MCL-1 for survival. A common method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Experimental Workflow:

Apoptosis Assay Workflow



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Figure 4: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

- Cell Culture and Treatment:
 - MOLM-13 cells, an acute myeloid leukemia cell line known to be dependent on MCL-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]
 - Cells are seeded in 6-well plates at a density of 1×10^5 cells/mL.[7]
 - **Tapotoclax** is added to the cells at various concentrations (e.g., 10 nM to 1 μ M) and incubated for 24 to 72 hours.[8] A DMSO-treated control is included.

- Staining:
 - After incubation, cells are harvested and washed twice with cold PBS.
 - Cells are resuspended in 1X Annexin V binding buffer.
 - FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[\[7\]](#)
 - The cells are incubated for 15 minutes at room temperature in the dark.[\[7\]](#)
- Flow Cytometry:
 - The stained cells are analyzed on a flow cytometer.
 - FITC and PI fluorescence are detected.
- Data Analysis:
 - The cell population is gated to exclude debris.
 - The percentage of cells in each quadrant is determined:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)
 - The total percentage of apoptotic cells (early + late) is calculated for each treatment condition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of **Tapotoclax**.

Table 2: In Vitro Binding Affinity and Cellular Activity

Assay	Target/Cell Line	Value	Reference
Binding Affinity (Ki)	Human MCL-1	0.13 nM	[5]
IC50 (Apoptosis)	MOLM-13	~30-100 nM	[8]
IC50 (Apoptosis)	TMD8 (DLBCL)	1.45 μ M (48h)	[9]
IC50 (Apoptosis)	OCI-LY1 (GCB-DLBCL)	0.21 μ M (48h)	[9]

Conclusion

Tapotoclax is a potent and selective MCL-1 inhibitor with a well-defined molecular structure and mechanism of action. The experimental protocols detailed in this guide provide a framework for the structural and functional characterization of this and similar compounds. The continued investigation of **Tapotoclax** and other BH3 mimetics holds significant promise for the development of novel cancer therapeutics, particularly for hematologic malignancies dependent on the BCL-2 family of proteins for survival.

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